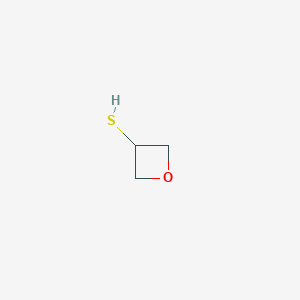

Oxetane-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxetane-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS/c5-3-1-4-2-3/h3,5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHDGFSXMNLJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880136-18-5 | |

| Record name | oxetane-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Oxetane-3-thiol: A Strategic Approach from Oxetan-3-one

An In-depth Technical Guide for Drug Development Professionals

Abstract

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] Oxetane-3-thiol, in particular, offers a unique scaffold for introducing sulfur-based functionalities while retaining the desirable three-dimensional character of the oxetane ring. This guide provides a comprehensive, in-depth analysis of a robust and field-proven synthetic pathway to this compound, starting from the commercially available precursor, oxetan-3-one. We will dissect the strategic considerations behind a two-stage approach involving reduction and subsequent nucleophilic substitution, offering detailed mechanistic insights, step-by-step protocols, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.

Strategic Imperatives: Designing the Synthesis

The synthesis of this compound from oxetan-3-one presents a distinct chemical challenge: the selective conversion of a ketone to a thiol while preserving the integrity of the strained four-membered ether ring. The inherent ring strain of oxetanes (approximately 106 kJ·mol⁻¹) makes them susceptible to ring-opening under harsh acidic or basic conditions.[2] Therefore, the paramount strategic consideration is the deployment of mild, high-yielding reactions that are compatible with this sensitive functionality.

A direct conversion of the ketone to the thiol is synthetically challenging and often requires multi-step sequences that may not be compatible with the oxetane core. A more reliable and controllable strategy involves a two-part sequence:

-

Reduction: The ketone is first reduced to the corresponding secondary alcohol, oxetan-3-ol. This intermediate is stable and provides a versatile handle for subsequent functionalization.

-

Functional Group Interconversion: The hydroxyl group of oxetan-3-ol is then converted to the desired thiol. This is not a direct displacement; the hydroxyl must first be activated to transform it into a suitable leaving group for a nucleophilic substitution reaction.

This guide will focus on this two-stage pathway, which offers superior control and reproducibility compared to more speculative direct approaches.

Overall Synthetic Workflow

The diagram below illustrates the validated two-stage workflow for the preparation of this compound from Oxetan-3-one.

Caption: High-level overview of the synthetic pathway.

Part I: Reduction of Oxetan-3-one to Oxetan-3-ol

The initial step in the sequence is the reduction of the carbonyl group. The choice of reducing agent is critical to ensure chemoselectivity and avoid unwanted side reactions.

Rationale for Reagent Selection: NaBH₄

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[3][4] It is a mild and selective reducing agent, powerful enough to reduce aldehydes and ketones but generally unreactive towards esters, amides, or carboxylic acids under standard conditions.[5][6] This selectivity is advantageous in complex molecule synthesis.

Compared to more potent hydride donors like lithium aluminum hydride (LiAlH₄), NaBH₄ offers significant practical benefits:

-

Safety: LiAlH₄ reacts violently with water and other protic solvents, requiring strictly anhydrous conditions.[7] NaBH₄ is stable in and can be used with protic solvents like methanol (MeOH) or ethanol (EtOH).[8]

-

Simplicity: The workup for NaBH₄ reactions is typically a simple aqueous quench, whereas LiAlH₄ requires a careful, multi-step quenching procedure.

Mechanism of Reduction

The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[8] The reaction is typically performed in a protic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate to furnish the final alcohol product.

Caption: Simplified mechanism of ketone reduction by NaBH₄.

Part II: Conversion of Oxetan-3-ol to this compound

This stage is the core of the synthesis, transforming the alcohol into the target thiol. As the hydroxyl group is a poor leaving group, direct displacement is not feasible. The most effective strategies involve an in-situ activation and displacement, such as the Mitsunobu reaction, or a two-step activation-displacement sequence via a sulfonate ester. The Mitsunobu approach is often preferred for its mild conditions and operational simplicity.

The Mitsunobu Reaction: A Powerful Choice

The Mitsunobu reaction provides an elegant method to convert a primary or secondary alcohol into a variety of functional groups, including thioesters, with complete inversion of stereochemistry.[9] The reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol in situ.[10]

Causality Behind the Choice:

-

Mild Conditions: The reaction proceeds at or below room temperature, preserving the oxetane ring.

-

One-Pot Procedure: Activation and nucleophilic attack occur in the same reaction vessel, improving efficiency.

-

High Atom Economy: The byproducts, triphenylphosphine oxide and the hydrazine derivative, are generally stable and can be easily separated.

The nucleophile in this case is thiolacetic acid (CH₃COSH). It is used in place of hydrogen sulfide or simple thiols because it is less volatile, less noxious, and the resulting thioacetate is a stable, protected intermediate that prevents the newly formed thiol from undergoing side reactions like oxidation to a disulfide.

Mechanism of Thioacetate Formation

The Mitsunobu reaction proceeds through a series of well-defined steps:

-

The phosphine attacks the azodicarboxylate to form a betaine intermediate.

-

The acidic proton of thiolacetic acid protonates the betaine.

-

The alcohol (oxetan-3-ol) attacks the activated phosphonium species, forming an oxyphosphonium salt. This step effectively turns the hydroxyl into an excellent leaving group.

-

The thiocarboxylate anion acts as the nucleophile, displacing the triphenylphosphine oxide in a classic Sₙ2 reaction to form the thioacetate product.

Final Step: Deprotection to this compound

The S-(oxetan-3-yl) ethanethioate intermediate is a stable compound that can be purified before the final deprotection. The acetyl group is readily cleaved by hydrolysis under either acidic or basic conditions to liberate the free thiol. Basic hydrolysis using aqueous sodium hydroxide (NaOH) is common and efficient.

Experimental Protocols & Data

The following protocols are representative procedures derived from established methodologies for reductions and Mitsunobu reactions.[3]

Protocol 1: Synthesis of Oxetan-3-ol

-

To a stirred solution of oxetan-3-one (1.0 eq) in methanol (0.5 M) at 0 °C (ice bath), add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of acetone (1.5 eq) to consume excess NaBH₄.

-

Adjust the pH to ~7 with 1 M HCl.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield oxetan-3-ol, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound via Mitsunobu and Hydrolysis

-

To a stirred solution of oxetan-3-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under a nitrogen atmosphere, add thiolacetic acid (1.2 eq).

-

Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate S-(oxetan-3-yl) ethanethioate.

-

Dissolve the purified thioacetate (1.0 eq) in methanol (0.4 M).

-

Add a 2 M aqueous solution of sodium hydroxide (3.0 eq) and stir the mixture at room temperature for 2 hours.

-

Cool the mixture to 0 °C and neutralize with 1 M HCl to pH ~7.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Reduction | Oxetan-3-one, Sodium Borohydride | Methanol | 0 °C | >90% |

| 2. Mitsunobu | Oxetan-3-ol, PPh₃, DIAD, Thiolacetic Acid | THF | 0 °C to RT | 60-80% |

| 3. Hydrolysis | S-(Oxetan-3-yl) ethanethioate, NaOH | Methanol/Water | Room Temp. | >85% |

| Caption: Summary of reaction conditions and expected yields. |

Conclusion

The synthesis of this compound from oxetan-3-one is most reliably achieved through a strategic, two-stage process. The initial reduction of the ketone with sodium borohydride provides the crucial alcohol intermediate in high yield under mild conditions. Subsequent conversion to the thiol via a Mitsunobu reaction with thiolacetic acid, followed by basic hydrolysis, represents an efficient and controllable route that respects the sensitive nature of the oxetane ring. This pathway provides drug discovery professionals with a reproducible method to access this valuable sulfur-containing building block for incorporation into next-generation therapeutics.

References

- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Sulfanyloxetanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while adding three-dimensional character.[1] This guide focuses on a specific, yet increasingly important subclass: 3-sulfanyloxetanes. These compounds are emerging as promising bioisosteric replacements for thioesters and benzyl sulfides, offering a unique combination of steric and electronic features.[1][2] This document provides a detailed exploration of the synthesis, stability, and core physicochemical properties of 3-sulfanyloxetanes, grounded in experimental data and established analytical protocols. We will delve into the causality behind experimental choices and provide actionable methodologies for researchers in drug discovery.

Introduction: The Rise of 3-Sulfanyloxetanes as Bioisosteres

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical or biological properties, is a cornerstone of modern drug design.[3] It is employed to enhance potency, modulate pharmacokinetics, and mitigate toxicity. The thioester functional group, while biochemically important (e.g., in Acetyl-CoA), can be hydrolytically labile in a drug context.[4][5]

The 3-sulfanyloxetane motif has been presented as a robust bioisostere for thioesters.[1][2] Its design rationale is based on mimicking the shape and electronic properties of a thioester while replacing the hydrolytically susceptible carbonyl group with a stable, polar oxetane ring. This substitution can lead to significant improvements in a molecule's drug-like properties.

Synthesis and Chemical Stability

A robust and versatile synthesis is paramount for the exploration of any new chemical scaffold in drug discovery. The primary route to 3-sulfanyloxetanes has been elegantly developed, providing excellent access to this motif.

Synthesis via Lithium-Catalyzed Thiol Alkylation

The key transformation for accessing 3-sulfanyloxetanes is a mild, lithium-catalyzed SN1-type reaction between a 3-aryl-3-oxetanol and a thiol.[1][2][6] This method is notable for its chemoselectivity, as the mild Lewis acidity of the lithium catalyst activates the tertiary alcohol for displacement by the thiol nucleophile while minimizing acid-mediated ring-opening of the strained oxetane.[1]

The causality for this choice of catalyst is critical: stronger acids would likely lead to the irreversible decomposition of the oxetane ring, whereas the lithium catalyst delicately balances C-OH bond activation with the preservation of the core scaffold.[1] The reaction proceeds via a stabilized oxetane carbocation intermediate, favoring substrates with π-systems (like aryl or heteroaryl groups) at the 3-position that can stabilize the positive charge.[1][6]

General Synthetic Workflow Diagram

Caption: General synthesis of 3-Aryl-3-sulfanyloxetanes.

Chemical Stability

A crucial question for any new scaffold is its stability under physiologically and synthetically relevant conditions. Analogous 3,3-diaryloxetanes have been shown to be generally stable across a pH range from acidic (pH 1.2) to basic (pH 10.0) over several hours.[7][8][9] This stability is a significant advantage over functionalities like thioesters, which are prone to hydrolysis.[4] The oxetane ring, while strained, is kinetically stable and robust enough to withstand various subsequent chemical transformations, such as palladium-catalyzed cross-coupling reactions on other parts of the molecule.[1][10]

Core Physicochemical Properties

The interplay of lipophilicity, acidity, and solubility governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties for 3-sulfanyloxetanes is key to their rational application in drug design.

Lipophilicity (LogD)

Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH (7.4), is a critical parameter influencing cell permeability, plasma protein binding, and metabolic clearance. The replacement of a thioester with a 3-sulfanyloxetane introduces a more polar ether oxygen, which can be expected to reduce lipophilicity.

In a direct comparison, the 3-sulfanyloxetane motif was found to have a lower LogD value than its corresponding thioester and methylene-linked (benzyl sulfide) analogues, confirming its greater hydrophilicity.[1][2] This property can be highly advantageous, as reducing lipophilicity is a common strategy to improve aqueous solubility and reduce off-target toxicity.[11]

| Compound Type | Representative LogD7.4 | Key Takeaway |

| 3-Sulfanyloxetane | 2.98 | More polar, lower lipophilicity |

| Thioester Analogue | 3.59 | More lipophilic, prone to hydrolysis |

| Methylene Analogue | 4.09 | Highest lipophilicity in the series |

| Table 1: Comparison of experimental LogD7.4 values for a matched molecular trio, demonstrating the impact of the 3-sulfanyloxetane core. Data adapted from Croft, R. A., et al. (2018).[1][2] |

Acidity (pKa)

The thiol group (-SH) is weakly acidic, with the pKa of simple aliphatic thiols typically falling in the range of 10-11.[12] This means that at physiological pH 7.4, the thiol group will be overwhelmingly in its neutral, protonated form. The pKa of thiols can be influenced by the local electronic environment, but the impact of the oxetane ring is expected to be modest.[13][14] The low acidity of the thiol is a key feature, differentiating it from the carboxylic acid group (pKa ~4-5) which is often replaced by other bioisosteres.[15][16] This ensures the 3-sulfanyloxetane motif does not introduce a strong acidic center, which can be beneficial for properties like cell permeability.[17]

Aqueous Solubility

While specific quantitative data for a series of 3-sulfanyloxetanes is not widely published, the introduction of the polar oxetane ring and the reduction in LogD strongly suggest that these motifs will confer improved aqueous solubility compared to more lipophilic isosteres like benzyl sulfides.[1][7] This is a primary driver for incorporating oxetanes into drug candidates.[17]

Metabolic Stability

A drug's metabolic stability dictates its half-life and dosing regimen.[6] Assays using liver microsomes, which contain the key Phase I drug-metabolizing enzymes (Cytochrome P450s), are the industry standard for early-stage assessment.[18][19]

The 3-sulfanyloxetane motif is designed for enhanced metabolic stability compared to thioesters, which are readily cleaved by esterases.[1] Experimental data confirms this hypothesis. In human liver microsome (HLM) assays, a representative 3-sulfanyloxetane showed significantly higher stability (lower clearance) than its thioester analogue.[1][2] This demonstrates the success of the bioisosteric replacement in blocking a key metabolic liability.

| Compound Type | Intrinsic Clearance (CLint, µL/min/mg) | Key Takeaway |

| 3-Sulfanyloxetane | 19 | High metabolic stability |

| Thioester Analogue | >227 | Very low metabolic stability (rapid clearance) |

| Table 2: Comparison of in vitro metabolic stability in human liver microsomes. Data adapted from Croft, R. A., et al. (2018).[1][2] |

Experimental Protocols

To ensure scientific integrity and reproducibility, the methods used to determine these physicochemical properties must be robust and well-defined. Below are self-validating, step-by-step protocols for two key assays.

Protocol: LogD7.4 Determination by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between an aqueous and an organic phase.[20][21][22]

Principle: The compound is dissolved in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. After equilibration, the concentration of the compound in each phase is measured (typically by LC-MS), and the ratio is used to calculate LogD.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and allowing the layers to separate.[20] This prevents volume changes during the experiment.

-

Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[20]

-

Partitioning: In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.

-

Compound Addition: Add a small aliquot (e.g., 10 µL) of the compound's DMSO stock to the biphasic system. The final concentration should be suitable for analytical detection (e.g., 100 µM).

-

Equilibration: Cap the vial tightly and shake on a mechanical shaker at a consistent speed for at least 2 hours at a controlled temperature (e.g., 25°C) to reach equilibrium.[23]

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 x g) for 10 minutes to ensure complete separation of the two phases.[21]

-

Sampling: Carefully remove an aliquot from the aqueous (bottom) layer and an aliquot from the n-octanol (top) layer. Be extremely careful not to cross-contaminate the layers.[22]

-

Analysis: Dilute the aliquots appropriately and analyze the concentration of the compound in each phase using a validated LC-MS/MS method against a standard curve.

-

Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, providing a measure of intrinsic clearance.[18][24][25]

Principle: The test compound is incubated with human liver microsomes (HLM) in the presence of the essential cofactor NADPH, which initiates enzymatic metabolism. The reaction is stopped at various time points, and the remaining amount of the parent compound is quantified by LC-MS/MS.

Metabolic Stability Assay Workflow Diagram

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).[25]

-

Prepare a working solution of the test compound (e.g., 100 µM in 10% acetonitrile/buffer) from a DMSO stock.

-

Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[18]

-

Thaw a vial of pooled human liver microsomes (commercially available) on ice and dilute to a working concentration (e.g., 1 mg/mL) in cold buffer.[25][26]

-

-

Incubation Setup (in a 96-well plate):

-

To each well, add the microsomal solution. The final protein concentration in the reaction should be ~0.5 mg/mL.

-

Add the test compound solution. The final substrate concentration is typically 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard (IS) to the corresponding wells.[25]

-

-

Sample Processing:

-

Seal the plate and vortex to mix.

-

Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[24]

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the peak area ratio of the test compound to the internal standard at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

-

The slope of the line from the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (mL incubation / mg microsomes).[19]

-

Conclusion and Future Outlook

3-Sulfanyloxetanes represent a valuable and strategically important class of bioisosteres for medicinal chemistry. Their synthesis is well-established, and they exhibit excellent chemical robustness. The key physicochemical advantages of this motif lie in its ability to simultaneously reduce lipophilicity and block metabolic pathways associated with more labile groups like thioesters. The resulting favorable profile of moderate lipophilicity, high metabolic stability, and likely improved aqueous solubility makes the 3-sulfanyloxetane a compelling building block for the design of next-generation therapeutics. As synthetic methods continue to evolve, the application of this unique scaffold is expected to expand, providing drug discovery teams with a powerful tool to overcome common ADME challenges.

References

- 1. d-nb.info [d-nb.info]

- 2. Lithium-Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. snscourseware.org [snscourseware.org]

- 4. Thioester - Wikipedia [en.wikipedia.org]

- 5. warwick.ac.uk [warwick.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Thiols [quimicaorganica.org]

- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 25. mercell.com [mercell.com]

- 26. researchgate.net [researchgate.net]

Oxetane-3-thiol: A Technical Guide to a Novel Bioisostere in Drug Discovery

Introduction: The Rise of Small, Strained Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to underexplored chemical space. The strategic incorporation of small, strained ring systems has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane moiety has garnered significant attention for its ability to serve as a versatile bioisostere, profoundly influencing properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][4][5] This guide focuses on a particularly intriguing derivative, oxetane-3-thiol, and its potential as a novel bioisosteric replacement in drug design. We will delve into its synthesis, unique properties, and the practical methodologies for its incorporation and evaluation, providing researchers with a comprehensive resource to leverage this promising scaffold.

The oxetane ring, a four-membered cyclic ether, is characterized by its small size, polarity, and distinct three-dimensional structure.[3][5] These attributes make it an attractive replacement for more metabolically labile or conformationally flexible groups.[2][5] The introduction of a thiol group at the 3-position of the oxetane ring creates this compound, a unique building block that can act as a bioisostere for thiols, thioesters, and potentially other sulfur-containing functionalities.[6] This guide will provide a detailed exploration of the synthesis and application of this novel bioisostere.

Physicochemical Properties and Bioisosteric Rationale

The utility of this compound as a bioisostere stems from its unique combination of steric and electronic properties. The oxetane ring itself is a polar motif that can enhance aqueous solubility and act as a hydrogen bond acceptor.[2][4] The incorporation of the thiol group introduces a key functional handle for covalent modification or interaction with biological targets, while the oxetane scaffold can impart improved metabolic stability compared to more conventional thiol-containing fragments.

Table 1: Comparative Physicochemical Properties of Thiol-Containing Moieties

| Moiety | Molecular Weight ( g/mol ) | cLogP (calculated) | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Ethanethiol | 62.13 | 0.84 | 1.0 | 1 | 0 |

| This compound | 90.14 | -0.29 | 26.3 | 1 | 1 |

| Thiophenol | 110.18 | 1.79 | 1.0 | 1 | 0 |

| Cysteine | 121.16 | -2.49 | 63.3 | 2 | 3 |

Note: cLogP values are estimations and can vary based on the calculation method.

The data in Table 1 highlights the increased polarity and lower calculated lipophilicity of this compound compared to simple alkyl and aryl thiols. This shift towards hydrophilicity can be advantageous for improving the solubility and overall drug-like properties of a lead compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached from several precursors, with oxetan-3-one and 3-hydroxyoxetane being common starting points. The following protocol details a reliable method starting from 3-hydroxyoxetane, which is commercially available or can be synthesized from epichlorohydrin.[7][8]

Diagram: Synthetic Pathway to this compound

Caption: Synthetic route to this compound from 3-hydroxyoxetane.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Hydroxyoxetane

-

Triflic anhydride (Tf₂O)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Potassium thioacetate (KSAc)

-

Dimethylformamide (DMF), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Activation of the Hydroxyl Group:

-

To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).

-

Slowly add triflic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-(trifluoromethylsulfonyloxy)oxetane is typically used in the next step without further purification.

-

-

Nucleophilic Substitution with Thioacetate:

-

Dissolve the crude triflate from the previous step in anhydrous DMF.

-

Add potassium thioacetate (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford S-oxetan-3-yl ethanethioate.

-

-

Deprotection to Yield this compound:

-

Dissolve the purified S-oxetan-3-yl ethanethioate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Acidify the reaction mixture to pH ~7 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (this compound can be volatile) to yield the final product.

-

Incorporation of this compound into Lead Molecules

The synthesized this compound can be incorporated into drug candidates through various standard chemical transformations targeting the thiol group.

Diagram: Strategies for Incorporating this compound

Caption: Common reactions for incorporating this compound.

Evaluation of Drug-like Properties

Once an this compound containing analog has been synthesized, it is crucial to evaluate its physicochemical and pharmacokinetic properties to assess the impact of the bioisosteric replacement.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[9][10][11][12]

Materials:

-

Test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile containing an internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator set to 37°C

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute the stock solution in phosphate buffer to the final desired concentration (typically 1 µM), ensuring the final DMSO concentration is low (e.g., <0.5%).

-

Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the diluted test compound and the diluted microsomes.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (Cl_int) as (k / microsomal protein concentration).

-

Protocol 2: Aqueous Solubility Determination (Kinetic Solubility Assay)

This assay provides a rapid assessment of a compound's solubility in an aqueous buffer.

Materials:

-

Test compound

-

DMSO

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well plates (UV-transparent)

-

Plate reader

Procedure:

-

Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to PBS to achieve a range of final concentrations (e.g., from 1 to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

-

Shake the plate for a set period (e.g., 1-2 hours) at room temperature to allow for equilibration.

-

Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Protocol 3: Lipophilicity Determination (LogD Measurement)

LogD is the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH, providing a measure of its lipophilicity.[13]

Materials:

-

Test compound

-

1-Octanol

-

Phosphate buffer (pH 7.4)

-

Vials

-

Vortex mixer

-

Centrifuge

-

Analytical method to quantify the compound (e.g., HPLC-UV or LC-MS/MS)

Procedure:

-

Pre-saturate the 1-octanol with the phosphate buffer and the phosphate buffer with 1-octanol by mixing them vigorously and allowing the phases to separate.

-

Prepare a stock solution of the test compound in the pre-saturated buffer.

-

In a vial, mix equal volumes of the pre-saturated 1-octanol and the compound solution in the pre-saturated buffer.

-

Vortex the mixture vigorously for a few minutes to ensure thorough mixing and allow for partitioning.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully collect a sample from both the aqueous and the octanol layers.

-

Quantify the concentration of the compound in each phase using a suitable analytical method.

-

Calculate LogD as: LogD = log₁₀ ([Compound]_octanol / [Compound]_aqueous).

Conclusion and Future Perspectives

This compound represents a valuable and underexplored building block in medicinal chemistry. Its unique physicochemical properties, including increased polarity and the potential for improved metabolic stability, make it an attractive bioisostere for traditional thiol-containing moieties. The synthetic routes to this compound are accessible, and its incorporation into lead molecules can be achieved through standard chemical transformations.

The provided protocols for synthesis and evaluation of key drug-like properties offer a practical framework for researchers to explore the potential of this novel scaffold. As the demand for drug candidates with optimized ADME profiles continues to grow, the strategic application of unique bioisosteres like this compound will undoubtedly play an increasingly important role in the future of drug discovery. Further investigations into the metabolic fate of this compound containing compounds and their potential for unique target interactions will continue to expand the utility of this promising chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxetanes - Enamine [enamine.net]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atlantis-press.com [atlantis-press.com]

- 8. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]

- 9. mercell.com [mercell.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. mttlab.eu [mttlab.eu]

- 13. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Spectroscopic Data of Oxetane-3-thiol: An In-depth Technical Guide

Introduction to Oxetane-3-thiol

This compound, with the molecular formula C₃H₆OS and a molecular weight of 90.15 g/mol , is a sulfur-containing derivative of oxetane.[1] The oxetane ring, a four-membered cyclic ether, is a valuable structural motif in medicinal chemistry, often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.[2] The introduction of a thiol group at the 3-position offers a versatile handle for further functionalization, making this compound a potentially valuable building block in the synthesis of novel therapeutic agents.

Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful if the compound has limited solubility in CDCl₃ or if exchangeable protons (like the thiol proton) are of particular interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should be set to encompass the expected range for carbon chemical shifts (typically 0-220 ppm).[3]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

| Predicted ¹H NMR Data for this compound | ||||

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-S | 1.5 - 2.5 | triplet (t) | ~8-10 | 1H |

| H-3 | 3.8 - 4.2 | quintet (quint) | ~6-8 | 1H |

| H-2, H-4 | 4.6 - 5.0 | multiplet (m) | - | 4H |

Rationale for Predictions:

-

H-S (Thiol Proton): The chemical shift of the thiol proton can vary depending on concentration and solvent. It is expected to appear as a triplet due to coupling with the methine proton (H-3).

-

H-3 (Methine Proton): This proton is attached to the carbon bearing the thiol group. It is expected to be a quintet due to coupling with the thiol proton and the four methylene protons on the adjacent carbons.

-

H-2, H-4 (Methylene Protons): These protons are part of the oxetane ring and are adjacent to the oxygen atom. The electronegativity of the oxygen will deshield these protons, causing them to appear at a relatively high chemical shift.[5] They are expected to be a complex multiplet due to coupling with each other and with the methine proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound should display three signals, one for each of the unique carbon environments.

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | 35 - 45 |

| C-2, C-4 | 70 - 80 |

Rationale for Predictions:

-

C-3: This carbon is directly attached to the sulfur atom. The thiol group has a moderate deshielding effect, placing this carbon's signal in the upfield region of the spectrum.

-

C-2, C-4: These carbons are bonded to the highly electronegative oxygen atom, which causes a significant downfield shift in their resonance.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its key functional groups.

Experimental Protocol for IR Analysis

Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the salt plates or solvent, which is then subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Predicted IR Data for this compound | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| S-H stretch | 2550 - 2600 (weak) |

| C-H stretch (alkane) | 2850 - 3000 |

| C-O-C stretch (cyclic ether) | 950 - 1000 |

| C-S stretch | 600 - 700 |

Rationale for Predictions:

-

S-H Stretch: The S-H stretching vibration is typically weak and appears in a distinct region of the spectrum, making it a good diagnostic peak for the presence of a thiol group.

-

C-H Stretch: The C-H stretching vibrations of the methylene and methine groups in the oxetane ring will appear in the typical alkane region.

-

C-O-C Stretch: The characteristic ring breathing and C-O-C stretching modes of the oxetane ring are expected in the fingerprint region. For the parent oxetane, a strong band associated with the ring puckering motion has been observed in the far-infrared region.[7]

-

C-S Stretch: The C-S stretching vibration is also typically weak and appears in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that may be used to confirm the molecular weight with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 90, corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavage of the strained oxetane ring.

| Predicted Mass Spectrum Data for this compound | |

| m/z | Proposed Fragment |

| 90 | [C₃H₆OS]⁺ (Molecular Ion) |

| 62 | [C₂H₆S]⁺ |

| 59 | [C₂H₃S]⁺ |

| 47 | [CH₃S]⁺ |

| 28 | [C₂H₄]⁺ |

Proposed Fragmentation Pathway:

A plausible fragmentation pathway for this compound under electron ionization is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur through various pathways, including alpha-cleavage and ring-opening reactions. A likely fragmentation involves the cleavage of the oxetane ring to lose ethylene (C₂H₄), a common fragmentation for cyclic ethers.[1][8]

Visualizations

Molecular Structure of this compound

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

Quantum chemical calculations for oxetane ring stability

An In-Depth Technical Guide to Quantum Chemical Calculations for Oxetane Ring Stability

Authored by: Gemini, Senior Application Scientist

Abstract

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable building block in modern drug discovery.[1][2][3] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, allows medicinal chemists to finely tune the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity.[1][4][5] However, the inherent ring strain of the oxetane core significantly influences its stability and reactivity.[6][7] A thorough understanding of this strain is paramount for predicting the behavior of oxetane-containing molecules in biological systems. This guide provides a comprehensive overview of the application of quantum chemical calculations to assess the stability of the oxetane ring, offering both theoretical insights and practical, step-by-step protocols for researchers in computational chemistry and drug development.

The Strategic Importance of the Oxetane Ring in Medicinal Chemistry

The incorporation of an oxetane ring into a drug candidate can offer several strategic advantages. It can serve as a polar surrogate for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and metabolic stability.[4][5][7] The rigid, three-dimensional nature of the oxetane ring can also be exploited to explore novel chemical space and enhance binding affinity to biological targets.[1][2] Furthermore, the electron-withdrawing nature of the oxygen atom in the oxetane ring can modulate the basicity of adjacent amine groups, a critical parameter for optimizing pharmacokinetic profiles.[2] Despite these benefits, the inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring susceptible to ring-opening reactions, a factor that must be carefully considered during drug design.[6]

Theoretical Foundations of Oxetane Stability Calculations

The stability of the oxetane ring is intrinsically linked to its ring strain, which arises from deviations in bond angles from their ideal values.[8][9] Quantum chemical calculations provide a powerful toolkit for quantifying this strain and predicting the overall stability of oxetane-containing molecules.

Choosing the Right Computational Tools: Methods and Basis Sets

The accuracy of any quantum chemical calculation is critically dependent on the chosen method and basis set. For systems like oxetane, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT) has proven to be a robust and efficient method for studying strained ring systems.[10][11] Functionals such as B3LYP are widely used and often provide a good balance of accuracy and computational efficiency for geometry optimizations and energy calculations of organic molecules.[10][11]

The choice of basis set , which is a set of mathematical functions used to describe the shape of the electron orbitals, is equally important.[12] For oxetane and its derivatives, Pople-style basis sets like 6-31G(d,p) or Dunning's correlation-consistent basis sets such as cc-pVDZ are common choices.[11][12] The inclusion of polarization functions (e.g., 'd' on heavy atoms and 'p' on hydrogens) is crucial for accurately describing the strained bonds in the oxetane ring. For calculations requiring higher accuracy, such as single-point energy calculations for reaction barriers, larger basis sets like 6-311+G(2d,p) or aug-cc-pVTZ may be employed.[13][14]

Key Stability Descriptors: Geometry, Vibrational Frequencies, and Ring Strain Energy

Several key parameters derived from quantum chemical calculations can be used to assess the stability of the oxetane ring:

-

Optimized Geometry: The calculated bond lengths and angles of the optimized molecular structure provide direct insight into the degree of geometric distortion and strain.

-

Vibrational Frequencies: A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum.[15][16] The absence of imaginary frequencies indicates a stable structure.[15] The calculated vibrational spectra can also be compared with experimental data for validation.[17][18]

-

Ring Strain Energy (RSE): RSE is a quantitative measure of the destabilization of a cyclic molecule compared to a corresponding strain-free acyclic reference.[19][20] A common and reliable method for calculating RSE is through the use of homodesmotic reactions .[19][21] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[19][22]

Practical Guide to Calculating Oxetane Ring Stability

This section provides detailed, step-by-step protocols for performing quantum chemical calculations to assess the stability of an oxetane-containing molecule. These protocols are general and can be adapted for various quantum chemistry software packages such as Gaussian, Q-Chem, or GAMESS.[23][24][25][26]

Workflow for Computational Analysis of an Oxetane Derivative

The following diagram illustrates the typical workflow for a comprehensive computational analysis of an oxetane derivative's stability.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ring strain - Wikipedia [en.wikipedia.org]

- 9. Strain theory | Molecular Deformation, Stress & Strain | Britannica [britannica.com]

- 10. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. gaussian.com [gaussian.com]

- 14. Basis Sets | Rowan Documentation [docs.rowansci.com]

- 15. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 16. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 17. Computational Modeling of Molecular Vibrations [sci.muni.cz]

- 18. researchgate.net [researchgate.net]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. q-chem.com [q-chem.com]

- 21. Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 22. works.swarthmore.edu [works.swarthmore.edu]

- 23. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 24. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 25. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 26. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]

A Technical Guide to the Discovery and Isolation of Oxetane-Containing Natural Products

Foreword: The Allure of the Strained Ring

In the vast repository of natural products, certain structural motifs appear with a frequency that belespeaks their evolutionary utility. The oxetane ring—a four-membered cyclic ether—is not one of them. Its relative scarcity is precisely what makes its discovery in a natural product a significant event for chemists and pharmacologists.[1][2][3] The inherent ring strain of the oxetane, approximately 25.5 kcal/mol, imparts a unique combination of metabolic stability, polarity, and conformational rigidity to its parent molecule.[4][5][6] These features are not mere chemical curiosities; they are often pivotal to the compound's biological activity, transforming an otherwise unremarkable scaffold into a potent therapeutic agent.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and strategic considerations essential for the discovery and isolation of these rare and valuable compounds. We will move from the foundational principles of their natural occurrence and biosynthesis to the practical, field-tested protocols for their extraction, purification, and structural elucidation.

Part 1: The Landscape of Oxetane-Containing Natural Products

While the oxetane ring is uncommon, it is not exclusive to a single domain of life. Its representatives are found across terrestrial and marine ecosystems, highlighting convergent evolutionary pathways for their biosynthesis.[7]

The Archetype: Paclitaxel (Taxol®)

No discussion of oxetane natural products can begin without acknowledging paclitaxel. First isolated in 1971 by Monroe E. Wall and Mansukh C. Wani from the bark of the Pacific yew (Taxus brevifolia), its discovery was a landmark moment in cancer chemotherapy.[1][8] The journey from a crude bark extract to a blockbuster anticancer drug was arduous, largely due to its extremely low natural abundance—requiring bark from approximately 3,000 trees to yield just one kilogram of the compound.[8][9] The oxetane ring in paclitaxel is not a passive spectator; it is essential for locking the molecule into the precise conformation required to bind to and stabilize microtubules, thereby arresting cell division.[1][10]

Beyond Taxol: A Survey of Structural Diversity

The world of oxetane natural products is far broader than a single molecule. Understanding this diversity is key to appreciating the varied challenges their isolation presents.

| Compound | Natural Source | Key Biological Activity | Structural Notes |

| Paclitaxel | Taxus brevifolia (Pacific Yew) | Anticancer (Microtubule stabilizer) | Complex diterpenoid with a fused oxetane ring.[8] |

| Merrilactone A | Illicium merrillianum | Neurotrophic | Sesquiterpenoid with a unique cage-like structure.[4] |

| Oxetanocin A | Bacillus megaterium | Antiviral, Antibiotic | Nucleoside analogue where the furanose ring is replaced by an oxetane.[4] |

| Dictyoxetane | Dictyota dichotoma (Brown Alga) | Ichthyotoxic | Diterpenoid with a fused oxetane, structurally simpler than paclitaxel.[4] |

| Laureatin | Laurencia sp. (Red Algae) | Cytotoxic | Medium-ring ether containing a pendant oxetane.[11] |

| Paronychiarabicine A & B | Paronychia arabica | Potential SARS-CoV-2 Inhibitors | Novel oxetane-containing lignans.[12] |

This diversity underscores a critical point for isolation chemists: there is no single, universal protocol. The physicochemical properties of a diterpenoid from a yew tree are vastly different from those of a nucleoside analogue from a bacterium or a halogenated ether from a marine alga.[13]

Part 2: The Genesis - Biosynthesis of the Oxetane Ring

Understanding how nature constructs this strained ring provides invaluable clues for its stability and potential reactivity during isolation. While the specific enzymes are often elusive, several mechanistic pathways have been proposed.[2][10] The most widely accepted hypothesis for many terpenoid-based oxetanes, including paclitaxel, involves an enzyme-mediated intramolecular cyclization of an epoxide precursor.[1]

This biosynthetic insight is a cornerstone of our experimental design. The potential for acid- or base-catalyzed ring-opening of the oxetane during extraction and chromatography is a direct consequence of its strained nature and biosynthetic origin. Therefore, maintaining neutral pH conditions whenever possible is a critical, mechanistically-informed choice to prevent artifact formation.

Part 3: The Hunt - A Workflow for Discovery and Isolation

The modern natural product chemist rarely works in the dark. The process of isolating a novel oxetane is typically a hypothesis-driven endeavor guided by biological activity. This is the essence of Bioassay-Guided Fractionation .[14][15]

The Bioassay-Guided Fractionation Workflow

The process is an iterative cycle of chemical separation followed by biological testing. Each step enriches the concentration of the active compound, allowing chemists to focus their efforts on the most promising fractions.[16]

Caption: Workflow for Bioassay-Guided Fractionation.

Step-by-Step Protocol: Extraction and Initial Fractionation

This protocol is a generalized starting point, adaptable for many terrestrial plant or marine invertebrate sources. The key is the initial extraction with a polar solvent to capture a broad range of metabolites, followed by systematic partitioning to simplify the mixture.

Objective: To obtain a simplified, de-fatted crude extract enriched in medium-polarity compounds like terpenoids.

Methodology:

-

Source Material Preparation:

-

Lyophilize (freeze-dry) the source material (e.g., plant leaves, sponge tissue) to remove water, which can interfere with extraction and promote degradation.

-

Grind the dried material into a fine powder to maximize the surface area for solvent penetration.

-

-

Solvent Extraction:

-

Macerate the powdered material in methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (1:1 v/v) at room temperature. A typical ratio is 10 mL of solvent per 1 g of dry material.

-

Stir or sonicate the mixture for 2-4 hours. Sonication can enhance extraction efficiency but should be monitored to avoid heating the sample.

-

Filter the mixture and collect the supernatant. Repeat the extraction process on the solid residue 2-3 times to ensure exhaustive extraction.

-

Combine the supernatants and concentrate them in vacuo using a rotary evaporator to yield the crude extract.

-

-

Liquid-Liquid Partitioning (Kupchan Partitioning):

-

Dissolve the crude extract in a 9:1 MeOH/H₂O mixture.

-

Perform an initial extraction with a nonpolar solvent like hexane or petroleum ether. This step is crucial for removing lipids and waxes, which can interfere with subsequent chromatography.[17] The active compounds are typically not in this layer, but it should be tested in the bioassay to be certain.

-

Separate the hexane layer (upper) from the aqueous methanol layer (lower).

-

To the aqueous methanol layer, add additional water to adjust the solvent ratio to approx. 1:1 MeOH/H₂O.

-

Extract this aqueous layer sequentially with solvents of increasing polarity, such as DCM or chloroform (CHCl₃), followed by ethyl acetate (EtOAc).

-

Collect each solvent partition (Hexane, DCM, EtOAc, and the final aqueous layer), concentrate them in vacuo, and submit each for bioassay to determine which fraction contains the activity. For many oxetane terpenoids, activity will be concentrated in the DCM or EtOAc fraction.

-

Step-by-Step Protocol: Chromatographic Purification

Once the active fraction is identified, the real challenge begins: isolating a single compound from a complex mixture. This requires a multi-modal chromatographic approach.

Objective: To purify the active compound to >95% purity for structural elucidation.

Methodology:

-

Initial Cleanup (VLC or MPLC):

-

Rationale: The goal here is not baseline separation, but rapid, bulk separation to further simplify the active fraction.

-

Stationary Phase: Normal-phase silica gel is a common first choice. For compounds known to be unstable on silica, reversed-phase C18 silica or a more neutral support like Florisil® can be used.[9]

-

Mobile Phase: Use a step-gradient of increasing polarity. For normal-phase silica, a common starting point is a hexane/EtOAc or hexane/acetone gradient. For reversed-phase, a water/MeOH or water/acetonitrile gradient is used.

-

Execution: Dry-load the sample onto the column by adsorbing it onto a small amount of silica gel. Elute the column with the solvent gradient, collecting large fractions.

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) and the bioassay. Pool fractions with similar TLC profiles and high activity.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC provides the high resolution necessary for final purification. Both normal-phase and reversed-phase HPLC may be required.

-

Column Selection:

-

Reversed-Phase (RP-HPLC): C18 columns are the workhorse for separating medium-polarity compounds. This is often the preferred method.

-

Normal-Phase (NP-HPLC): Useful for separating isomers or compounds that are poorly retained on C18. Requires non-polar, non-aqueous mobile phases.

-

-

Mobile Phase: Isocratic (constant solvent composition) or gradient elution may be used. A typical RP-HPLC method would use a gradient of water and acetonitrile, both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. CAUTION: The acidic modifier should be used with care, as it can potentially cause ring-opening of sensitive oxetanes. If instability is suspected, use a neutral mobile phase or a different stationary phase.

-

Detection: A Diode Array Detector (DAD) or UV detector is standard. For paclitaxel, detection is typically at 227 nm.[18] An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used for compounds lacking a UV chromophore.

-

Execution: Dissolve the enriched, active fraction from the previous step in a suitable solvent. Inject small, analytical-scale amounts first to develop the method. Once optimized, scale up to a semi-preparative column to isolate milligram quantities of the pure compound.

-

Part 4: The Reveal - Structural Elucidation

With a pure compound in hand, the final step is to determine its structure. For oxetane-containing compounds, spectroscopic analysis provides a distinct set of clues.

The Spectroscopic Signature of the Oxetane Ring

The strained four-membered ring imposes unique electronic and steric environments, which are reflected in its NMR and IR spectra.

| Spectroscopic Method | Key Signature of the Oxetane Moiety |

| ¹H NMR | Protons on carbons adjacent to the ring oxygen (α-protons) are deshielded and typically appear in the δ 4.5 - 5.5 ppm range.[19][20] Protons on the β-carbon are more shielded, appearing around δ 2.5 - 2.8 ppm .[19] The coupling constants (J-values) between protons can help define the ring's stereochemistry.[12] |

| ¹³C NMR | Carbons adjacent to the ring oxygen (α-carbons) are significantly deshielded, appearing in the δ 75 - 90 ppm range.[12][21] The β-carbon is more shielded. |

| Infrared (IR) | The C-O-C stretching vibration of the strained ether appears as a characteristic absorption band in the 950 - 1000 cm⁻¹ region. |

| Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental formula. Fragmentation patterns can sometimes provide clues, though the oxetane ring itself is often stable under many ionization conditions. |

A Word of Caution: Relying solely on databases for NMR prediction can be misleading for these unusual structures. Computational methods, such as DFT calculations of chemical shifts, are increasingly used to resolve ambiguities and confirm structural assignments, as numerous published structures containing oxetane moieties have required revision after such analysis.[22]

Part 5: Challenges and Future Outlook

The isolation of oxetane-containing natural products is a field ripe with challenges and opportunities.

-

Chemical Instability: The ring strain that makes oxetanes biologically interesting also makes them susceptible to ring-opening under harsh (e.g., strongly acidic or basic) conditions.[10] This necessitates careful selection of solvents and chromatographic supports throughout the isolation process.

-

Low Natural Abundance: As with paclitaxel, many bioactive oxetanes are present in their source organisms in very low concentrations.[8] This demands highly efficient and scalable isolation techniques and often drives the need for total synthesis or semi-synthetic production routes.[8]

-

Structural Complexity: Oxetanes are often embedded within complex polycyclic scaffolds, leading to challenging structural elucidation and stereochemical assignment.[22]

The future of this field lies in the integration of modern analytical techniques. The coupling of HPLC with high-resolution mass spectrometry and advanced NMR techniques, combined with sophisticated computational analysis, will accelerate the discovery and correct identification of these potent molecules, paving the way for the next generation of oxetane-based therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]

- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 11. Oxetanes as versatile building blocks in the total synthesis of natural products: An overview | European Journal of Chemistry [eurjchem.com]

- 12. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]

- 13. The Oxepane Motif in Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. GENERAL METHODS OF ISOLATION AND PURIFICATION OF MARINE__MPHARM.pptx [slideshare.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Preparation method for 3-oxetanone - Eureka | Patsnap [eureka.patsnap.com]

- 21. mdpi.com [mdpi.com]

- 22. Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula of Oxetane-3-thiol

An In-depth Technical Guide to Oxetane-3-thiol: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound (CAS No. 880136-18-5) has emerged as a pivotal building block in modern medicinal chemistry. The unique physicochemical properties imparted by the strained four-membered oxetane ring—namely increased aqueous solubility, enhanced metabolic stability, and modulation of adjacent functional group basicity—have positioned it as a valuable scaffold in drug design.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, chemical behavior, and strategic application of this compound. We delve into detailed synthetic protocols, explore the nuanced reactivity of its dual functional groups, and present its role as a bioisosteric replacement and key reactant in the development of novel therapeutics, such as MDM2-p53 inhibitors.

Introduction: The Ascendancy of Oxetanes in Medicinal Chemistry

The pursuit of novel chemical matter with improved "drug-like" properties is a central theme in pharmaceutical research. In recent years, small, strained heterocyclic systems have been increasingly exploited to escape the "flatland" of traditional aromatic scaffolds.[2][3] Among these, the oxetane ring has garnered immense interest.[4][5][6]

Initially viewed with caution due to perceived ring strain, the oxetane motif has proven to be remarkably stable under physiological and many synthetic conditions.[7][8] Its true value lies in its function as a versatile modulator of molecular properties:

-